molecular formula C15H18 B1584259 Naphthalene, 2-(1-ethylpropyl)- CAS No. 3042-57-7

Naphthalene, 2-(1-ethylpropyl)-

Cat. No. B1584259
CAS RN: 3042-57-7
M. Wt: 198.3 g/mol
InChI Key: WXKMPZORXBGZGK-UHFFFAOYSA-N
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Description

“Naphthalene, 2-(1-ethylpropyl)-” is a chemical compound with the molecular formula C15H18 and a molecular weight of 198.3 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of naphthalene derivatives, including “Naphthalene, 2-(1-ethylpropyl)-”, involves the use of optimized microwave and direct heteroarylation protocols . The alkyl chains used in the synthesis include 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .


Molecular Structure Analysis

“Naphthalene, 2-(1-ethylpropyl)-” is a polynuclear aromatic hydrocarbon, which means it consists of multiple fused aromatic rings . The IUPAC Standard InChI for this compound is InChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“Naphthalene, 2-(1-ethylpropyl)-” is a volatile solid. It is primarily used for research and development purposes . The compound has a molecular weight of 198.3 .

Scientific Research Applications

Fluorescence Probes for Detecting and Imaging

  • Application Summary: Naphthalene and its derivatives are used as fluorescence probes for detecting and imaging purposes. They exhibit unique photophysical and chemical properties, making them a widely studied group of organic compounds .
  • Methods of Application: The techniques under investigation for photophysical properties are UV visible spectroscopy and fluorescence spectroscopy. Concentration-dependent spectra and solvatochromic shifts on UV visible spectra are also part of the discussion .
  • Results or Outcomes: Naphthalene-based fluorescence probes, due to their hydrophobic nature, exhibit excellent sensing and selectivity properties towards anions and cations. They are also used as a part of target biomolecules .

Production of Phthalic Anhydride

  • Application Summary: Naphthalene is used in the production of phthalic anhydride, which is a precursor to a variety of reagents used in the manufacture of plastics .
  • Methods of Application: Naphthalene is oxidized in the presence of a vanadium pentoxide catalyst to produce phthalic anhydride .
  • Results or Outcomes: Phthalic anhydride is a key industrial chemical used in the production of plasticizers, unsaturated polyester resins, and alkyd resins .

Use in Fumigants

  • Application Summary: Naphthalene has been used as a fumigant in the form of mothballs .
  • Methods of Application: Mothballs containing naphthalene are used in closed storage areas where the vapors build up and kill pests .
  • Results or Outcomes: Naphthalene is effective in controlling moths, silverfish, and other pests .

Organic π-Conjugated Small Molecules

  • Application Summary: Naphthalene and its derivatives are used in the synthesis of organic π-conjugated small molecules, which are active components in electronic devices .
  • Methods of Application: The synthetic chemist can precisely control the properties of these materials with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks .
  • Results or Outcomes: These materials have been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .

Substitution Reactions

  • Application Summary: Naphthalene and its derivatives are more reactive than benzene in both substitution and addition reactions .
  • Methods of Application: The increased reactivity is due to the net loss in stabilization energy for the first step in electrophilic substitution or addition .
  • Results or Outcomes: This increased reactivity has been exploited in various chemical reactions, leading to a wide range of products .

Safety And Hazards

The safety data sheet for “Naphthalene, 2-(1-ethylpropyl)-” advises against medicinal, household, or other uses . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should be kept in suitable and closed containers for disposal .

properties

IUPAC Name

2-pentan-3-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMPZORXBGZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952756
Record name 2-(Pentan-3-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene, 2-(1-ethylpropyl)-

CAS RN

3042-57-7
Record name Naphthalene, 2-(1-ethylpropyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pentan-3-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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